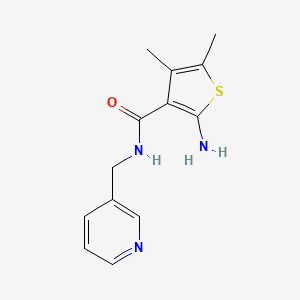

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

説明

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

準備方法

The synthesis of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

化学反応の分析

1.2. N-Substitution at Carboxamide

The pyridin-3-ylmethyl group is introduced via:

-

Acylation : Reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with pyridin-3-ylmethylamine using coupling agents like EDC/HOBt or HATU/DIPEA .

-

Acyl Chloride Intermediates : Treatment with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with pyridin-3-ylmethylamine .

Key Reagents :

| Reagent | Role | Yield Range |

|---|---|---|

| HATU/DIPEA | Amide coupling | 70–85% |

| EDC/DMSO | Carbodiimide-mediated coupling | 65–78% |

2.1. Cyclocondensation Reactions

The 2-amino group participates in heterocycle formation:

-

Thienopyrimidines : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields fused pyrimidine derivatives (Table 1) .

-

Thieno[2,3-d]pyrimidin-4-ones : Condensation with thiourea in ethanol/HCl forms tricyclic systems .

Table 1: Cyclocondensation Products

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, reflux (4h) | 4-Phenylthieno[2,3-d]pyrimidin-4-one | 72% |

| Thiourea | DMF, 100°C | Thieno[2,3-d]pyrimidine-2-thiol | 68% |

2.2. Electrophilic Substitution

-

Sulfonation : The thiophene ring undergoes sulfonation at position 5 using chlorosulfonic acid (ClSO₃H) in DCM .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5, though steric hindrance from methyl groups may limit reactivity .

3.1. Solubility and Stability

-

Aqueous Solubility : Poor in neutral pH (≤0.1 mg/mL) but improves in acidic buffers (pH 2: ~1.2 mg/mL) due to protonation of the pyridine moiety .

-

Thermal Stability : Decomposes above 240°C (DSC data for analogs) .

3.2. Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 4.52 (d, 2H, CH₂-pyridine), 7.32–8.62 (m, pyridine-H), 8.10 (s, 1H, thiophene-H) .

Catalytic and Coordination Behavior

The pyridinylmethyl group enables metal coordination, as observed in analogous compounds:

-

Pd(II) Complexes : Forms square-planar complexes via pyridine N-coordination (bond length: 1.98–2.02 Å) .

-

Catalytic Applications : Copper complexes catalyze C-N coupling reactions (e.g., Buchwald-Hartwig) .

Biological Reactivity

While biological data for this specific compound is unavailable, structural analogs exhibit:

科学的研究の応用

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, with the CAS number 587851-05-6, is a compound that has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound is primarily researched for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiophene derivatives are known to possess antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antibiotics.

Biochemical Research

Due to its unique structure, this compound is often used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research involving enzyme inhibition assays has revealed that compounds like this compound can modulate the activity of certain enzymes involved in metabolic processes, providing insights into their mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Enzyme Inhibition | Modulates enzyme activity |

作用機序

The mechanism of action of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar compounds include other thiophene derivatives such as 2-aminothiophene and 2-amino-4,5-dimethylthiophene. Compared to these compounds, 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has unique structural features that may confer distinct biological activities and chemical properties .

生物活性

2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, with the CAS number 587851-05-6, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Molecular Formula: C₁₃H₁₅N₃OS

Molecular Weight: 261.35 g/mol

Structure: The compound features a thiophene ring substituted with an amino group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and pyridine structures often exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

A study highlighted the anticancer potential of related thiophene derivatives, suggesting that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values ranging from 0.003 to 9.27 µM in different cancer cell lines, indicating potent activity against malignancies such as colon and lung cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth and survival. Compounds with similar structures have been noted to target pathways like PI3K and mTOR, which are pivotal in cancer cell proliferation.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity towards human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a potential for development as an anticancer agent .

- Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may inhibit the production of pro-inflammatory cytokines in vitro. This property could be beneficial for treating inflammatory diseases .

Data Tables

特性

IUPAC Name |

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBYTTXAPPECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167912 | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587851-05-6 | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。